molecular formula C12H24N4 B1606362 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane CAS No. 75920-10-4

1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane

Cat. No.: B1606362
CAS No.: 75920-10-4
M. Wt: 224.35 g/mol
InChI Key: ZJCWEHQOOSNWTF-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane is a chemical compound with the molecular formula C12H24N4 and a molecular weight of 224.35 g/mol . It is a polycyclic compound containing four nitrogen atoms within its structure, making it a tetraaza compound. This compound is used as an intermediate in various chemical processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane typically involves the cyclization of appropriate precursors containing nitrogen atoms. One common method involves the reaction of diethylenetriamine with formaldehyde under acidic conditions to form the desired polycyclic structure. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Catalysts: Acidic catalysts such as hydrochloric acid

    Solvents: Aqueous or organic solvents like ethanol

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane involves its ability to form stable complexes with metal ions and other molecules. The nitrogen atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar in structure but with a different ring size.

    Cyclen (1,4,7,10-Tetraazacyclododecane): Another tetraaza compound with a smaller ring size.

    EDTA (Ethylenediaminetetraacetic acid): A widely used chelating agent with multiple nitrogen atoms.

Uniqueness

1,4,8,11-Tetraazatricyclo[9.3.1.1(4,8)]hexadecane is unique due to its polycyclic structure, which provides enhanced stability and specificity in forming complexes with metal ions compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and selectivity.

Properties

IUPAC Name

1,4,8,11-tetrazatricyclo[9.3.1.14,8]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4/c1-3-13-7-9-15-5-2-6-16(12-15)10-8-14(4-1)11-13/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCWEHQOOSNWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN3CCCN(C3)CCN(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320329
Record name 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75920-10-4
Record name NSC358063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,8,11-Tetraazatricyclo[9.3.1.1~4,8~]hexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30320329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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